molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2

N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide

Cat. No.: B2631484
CAS No.: 2094871-06-2
M. Wt: 323.29
InChI Key: ZRJDIUDLCRSUNV-UHFFFAOYSA-N
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Description

N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenoxyethyl moiety, which is further connected to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-trifluoromethanesulfonylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.

    Amidation Reaction: The phenoxyethyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide: shares similarities with other triflamides and triflimides, such as:

Uniqueness

  • The presence of the prop-2-enamide moiety in this compound distinguishes it from other triflamides and triflimides, providing unique reactivity and potential applications in various fields.

Properties

IUPAC Name

N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJDIUDLCRSUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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